molecular formula C16H24Cl2N2O2 B5124989 1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B5124989
M. Wt: 347.3 g/mol
InChI Key: JSNSLJNYUZVJML-UHFFFAOYSA-N
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Description

1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by its complex structure, which includes a dichloromethylphenoxy group, an ethoxyethyl chain, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2,4-Dichloro-5-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine

Uniqueness

1-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the 2,4-dichloro-6-methylphenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N2O2/c1-13-11-14(17)12-15(18)16(13)22-10-9-21-8-7-20-5-3-19(2)4-6-20/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNSLJNYUZVJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN2CCN(CC2)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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